2-Adamantyl acrylate

Descripción general

Descripción

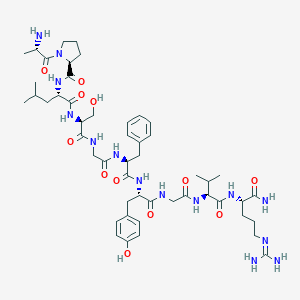

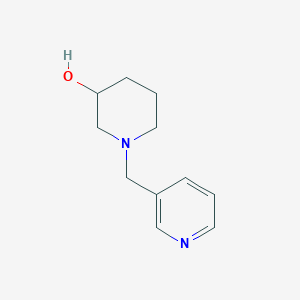

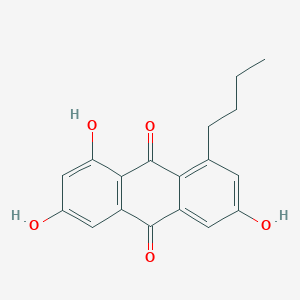

2-Adamantyl acrylate is a chemical compound with the CAS Number: 128756-71-8 . It has a molecular weight of 206.28 and a linear formula of C13H18O2 . It is a white to yellow solid .

Physical And Chemical Properties Analysis

2-Adamantyl acrylate is a white to yellow solid . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Polymerization and Material Properties

Polymerization Techniques : 2-Adamantyl acrylate and its derivatives like adamantyl methacrylate have been utilized in various polymerization techniques. Atom Transfer Radical Polymerization (ATRP) has been used to synthesize polymers bearing an adamantyl group, leading to the creation of polymers with well-defined molecular weights and functional groups (Kavitha & Singha, 2009). Additionally, the introduction of 1-adamantyl acrylate in photopolymerization reduces polymerization shrinkage and improves thermal stability (Wang et al., 2012).

Thermal Stability : Polymers derived from adamantyl-containing acrylic derivatives exhibit high thermal stability. The adamantyl and 3,5-dimethyl-1-adamantyl acrylates and methacrylates show increased thermal stability when polymerized, depending on their monomer structures (Otsu et al., 1991).

Enhanced Physical Properties : Poly(meth)acrylates bearing the adamantyl group demonstrate superior thermal stability and increased glass transition temperatures compared to similar polymers without the adamantyl group. This enhancement in properties is attributed to the bulky nature of the adamantyl group (Kavitha & Singha, 2008).

Surface Modification and Hydrogels

Surface Wettability : The incorporation of 1-adamantan-1-ylmethyl acrylate in copolymers affects surface wettability. The copolymers show variable wettability based on the adamantyl acrylate content, influencing the thermoresponsive properties of the surface (Shi et al., 2013).

Hydrogel Formation : Adamantyl-functionalized polymers can be used to form hydrogels through host-guest interactions. These hydrogels exhibit unique properties such as increased viscosity and can be tailored for specific applications (Guo et al., 2010).

Propiedades

IUPAC Name |

2-adamantyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-12(14)15-13-10-4-8-3-9(6-10)7-11(13)5-8/h2,8-11,13H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJGJDNWSHATQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1C2CC3CC(C2)CC1C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461601 | |

| Record name | 2-ADAMANTYL ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Adamantyl acrylate | |

CAS RN |

128756-71-8 | |

| Record name | 2-ADAMANTYL ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(4-Amino-2-methylpyrimidin-5-YL)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-YL}ethyl trihydrogen diphosphate](/img/structure/B141531.png)

![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B141535.png)